4-(3-Nitrophenyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-nitrophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-3,8-9,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZAGHYGQGJUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614054 | |
| Record name | 4-(3-Nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858850-25-6 | |
| Record name | 4-(3-Nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3 Nitrophenyl Piperidine and Analogues
Direct Synthesis Approaches to 4-(3-Nitrophenyl)piperidine
The direct formation of the this compound skeleton can be achieved through several strategic routes, primarily involving the coupling of pre-functionalized piperidine (B6355638) rings with nitrophenyl precursors or the construction of the piperidine ring itself with the nitrophenyl moiety already in place.
Strategic Routes Utilizing Nitrophenyl Precursors
A common and effective method for synthesizing 4-arylpiperidines involves the use of nitrophenyl precursors in cross-coupling reactions. For instance, the reaction of 3-(4-nitrophenyl)pyridine (B1584840) with a 3-halogenated propylene (B89431) can yield an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt. Subsequent reduction of this intermediate with sodium borohydride (B1222165) in the presence of zinc chloride can produce 4-(piperidin-3-yl)aniline, which can be further modified. google.com This method avoids the use of precious metals, making it suitable for larger-scale production. google.com
Another approach involves the nucleophilic aromatic substitution (SNAr) reaction between a piperidine derivative and a nitrophenyl halide. For example, 1-fluoro-4-nitrobenzene (B44160) can react with piperidine in acetonitrile. isuct.ru The reaction is typically refluxed for several hours to afford the N-arylated piperidine. isuct.ru The use of a base like potassium carbonate can also facilitate this type of coupling. isuct.ru
The table below summarizes a general procedure for the amination of 1-fluoro-4-nitrobenzene with piperidine.
| Reagents | Solvent | Conditions | Product |
| 1-Fluoro-4-nitrobenzene, Piperidine | Acetonitrile | Reflux, 8h | 1-(4-Nitrophenyl)piperidine (B1293623) |
| 1-Fluoro-4-nitrobenzene, Piperidine, Potassium Carbonate | Acetonitrile | Reflux, 25h | 1-(4-Nitrophenyl)piperidine |
This table illustrates common conditions for the synthesis of N-aryl piperidines via nucleophilic aromatic substitution.
Catalytic Transformations in Piperidine Ring Formation
Catalytic methods play a crucial role in the synthesis of 4-arylpiperidines, offering efficiency and selectivity. Various transition metal catalysts, including palladium, nickel, iron, and cobalt, are employed in cross-coupling reactions. mdpi.comresearchgate.net
Palladium-catalyzed cross-coupling reactions are widely used. For example, 4-aryltetrahydropyridines can be synthesized from 4-piperidones via their corresponding tosylhydrazones, which act as nucleophilic coupling partners without the need for stoichiometric organometallic reagents. researchgate.net Another palladium-catalyzed approach involves the coupling of a silyl (B83357) piperidine reagent with aryl halides. google.com
Nickel and iron catalysts are also effective for the cross-coupling of unactivated secondary bromides of 4-piperidines. researchgate.net Cobalt-catalyzed cross-coupling has been demonstrated between 3-iodo-N-Boc-piperidine and aryl Grignard reagents, providing a route to 3-arylpiperidines. mdpi.com
The table below provides an overview of different catalytic systems used in the synthesis of arylpiperidines.
| Catalyst System | Reactants | Product Type |
| Palladium | 4-Piperidone tosylhydrazone, Aryl halide | 4-Aryltetrahydropyridine |
| Palladium | Silyl piperidine, Aryl iodide/bromide | 3,4-Unsaturated 4-arylpiperidine |
| Nickel/Iron | 4-Halopiperidine, Aryl Grignard reagent | 4-Arylpiperidine |
| Cobalt/TMCD | 3-Iodo-N-Boc-piperidine, Aryl Grignard reagent | 3-Arylpiperidine |
This table showcases a variety of catalytic methods for constructing the arylpiperidine scaffold.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its analogues. Key parameters that are often adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.
For instance, in the synthesis of N-arylpiperidines via Ullmann coupling, a copper catalyst is often used in combination with a ligand. tandfonline.com The reaction of piperidine with substituted aryl halides in DMSO at 110 °C with potassium carbonate as the base can lead to yields between 88% and 98%. tandfonline.com Another study reported the use of a copper powder catalyst with methyl-D-glucopyranoside as a ligand in a DMSO-water solvent system at 100–110 °C, achieving yields of 76–91%. tandfonline.com
Microwave-assisted synthesis has also been explored to improve reaction efficiency. In one example, the optimal conditions for a particular reaction were found to be in ethanol (B145695) at 90°C in the presence of piperidine. researchgate.net The development of catalyst- and solvent-free protocols is another area of interest for creating more sustainable synthetic methods. rsc.org One such method involves the reaction of aromatic aldehydes with other reagents under neat conditions at 110 °C, resulting in good yields. rsc.org
The following table details the optimization of a reaction for the synthesis of a pyran derivative, which can be analogous to the optimization needed for piperidine synthesis.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| None | Ethanol | Reflux | Low |
| Al2O3 | Ethanol | Reflux | 50 |
| MgO | Ethanol | Reflux | 60 |
| CaO | Ethanol | Reflux | 42 |
| Nd2O3 | H2O/Ethanol (1:1) | 80 | 93 |
This table demonstrates how the choice of catalyst and solvent system significantly impacts the reaction yield.
Derivatization Strategies on the this compound Scaffold
Once the this compound core is synthesized, it can be further modified at two primary locations: the piperidine nitrogen and the nitrophenyl ring. These derivatizations are crucial for tuning the molecule's properties for various applications.
Modifications of the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a common site for derivatization, often to introduce functional groups that can modulate the molecule's biological activity or physical properties.
One common modification is N-arylation, which can be achieved through reactions like the Buchwald-Hartwig and Ullmann couplings. tandfonline.com These reactions typically involve a transition metal catalyst, such as copper or palladium, to couple the piperidine nitrogen with an aryl halide. tandfonline.com
Another strategy involves the reaction of the piperidine nitrogen with various electrophiles. For example, N-(4-aminophenyl)piperidine can be used as a derivatization tag to improve the detection of organic acids in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov This derivatization significantly enhances the sensitivity of detection. nih.gov
The table below illustrates the derivatization of piperidine with 4-fluorobenzaldehyde (B137897) to form an intermediate for further synthesis. nih.gov
| Reactants | Reagents | Solvent | Conditions | Product |
| Piperidine, 4-Fluorobenzaldehyde | Anhydrous K2CO3 | DMF | 80 °C, 12h | 4-(Piperidin-1-yl)benzaldehyde |
This table shows a specific example of modifying the piperidine nitrogen to create a key synthetic intermediate.
Substitutions on the Nitrophenyl Ring
The nitrophenyl ring of this compound offers several possibilities for substitution reactions, allowing for the introduction of a wide range of functional groups.
The nitro group itself is a key functional handle. It can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or sodium borohydride. This amino group can then be further functionalized. For example, it can be acylated or used in the formation of ureas.
The aromatic ring can also undergo electrophilic substitution reactions. However, the nitro group is strongly deactivating and a meta-director, which will guide incoming electrophiles to the positions meta to the nitro group. smolecule.com It is also possible to introduce other substituents onto the phenyl ring before the piperidine moiety is introduced. For example, 4-(3-fluoro-4-nitrophenyl)piperidine (B12330957) contains a fluorine atom on the nitrophenyl ring. vulcanchem.com
The table below lists potential transformations of the nitrophenyl group.
| Reaction Type | Reagents | Product |
| Reduction | H2, Pd/C or NaBH4 | 3-Aminophenyl group |
| Oxidation | KMnO4 or CrO3 | Nitroso or further oxidized nitro derivatives |
| Electrophilic Substitution | Nitrating mixture (HNO3/H2SO4) | Further nitrated products |
This table outlines the chemical reactivity of the nitrophenyl moiety, enabling diverse structural modifications.
Elaboration at Other Positions of the Piperidine Ring
While the primary focus of many synthetic routes is the creation of the C4-aryl bond, significant research has been dedicated to the functionalization of other positions on the piperidine ring. These modifications are crucial for developing analogues with diverse properties and for structure-activity relationship (SAR) studies. nih.gov Methodologies for this purpose range from the functionalization of pre-existing piperidine scaffolds to the use of unsaturated intermediates that are later modified.
One prominent strategy involves the lithiation of N-Boc-protected 2-arylpiperidines. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines can be achieved using n-BuLi and the chiral ligand sparteine. This process allows for the creation of enantioenriched 2,2-disubstituted piperidines. acs.org The remaining 4-methylene group serves as a versatile handle for further transformations, such as hydroboration-oxidation to introduce a hydroxyl group at the C4-methyl position, leading to a variety of 2,4-disubstituted piperidines without loss of enantiopurity. acs.org
Cross-coupling reactions are also pivotal for introducing substituents at various positions. Cobalt-catalyzed cross-coupling has been effectively used for the arylation of 3-iodopiperidines with aryl Grignard reagents, demonstrating high efficiency and chemoselectivity. nih.govsemanticscholar.org This method provides a direct route to 3-arylpiperidines, a scaffold that is less accessible than its 4-aryl counterpart. nih.gov For example, the reaction of N-Boc-3-iodopiperidine with various arylmagnesium bromides in the presence of a CoCl₂/TMCD catalytic system yields the corresponding 3-arylpiperidines in good to excellent yields. semanticscholar.org
Solid-phase synthesis offers a systematic approach to creating libraries of functionalized piperidines. The elaboration of 3,4-disubstituted piperidine scaffolds has been used to generate 3-alkoxy-4-aryl piperidine analogues, which are known as inhibitors of aspartic peptidases. acs.org This technique allows for diverse functional groups to be introduced, facilitating the generation of selective inhibitors. acs.org
Furthermore, unsaturated piperidines, such as 3,4-unsaturated 4-arylpiperidines, serve as key intermediates. google.com These can be generated via methods like the Shapiro reaction followed by palladium-catalyzed cross-coupling. acs.org The double bond in these intermediates can then be subjected to various transformations to install functionality at the C3 and C4 positions. google.com
Table 1: Methodologies for Functionalization at Various Piperidine Ring Positions This interactive table summarizes different synthetic methods for elaborating the piperidine ring of 4-arylpiperidine analogues.
| Position(s) | Method | Reagents/Catalyst | Intermediate/Substrate | Resulting Structure | Reference(s) |
| C2, C4 | Kinetic Resolution / Functionalization | n-BuLi, sparteine, BH₃·THF | N-Boc-2-aryl-4-methylenepiperidine | 2,4-disubstituted piperidines | acs.org |
| C3 | Cobalt-Catalyzed Cross-Coupling | CoCl₂, TMCD, Aryl-MgBr | N-Boc-3-iodopiperidine | 3-Arylpiperidines | nih.govsemanticscholar.org |
| C3 | Solid-Phase Synthesis | DIAD, various alcohols | Resin-bound 4-aryl-3-hydroxypiperidine | 3-Alkoxy-4-aryl piperidines | acs.org |
| C3, C4 | Functionalization of Unsaturated Ring | - | 3,4-unsaturated 4-arylpiperidine | Saturated, functionalized piperidines | google.com |
| N1, C4 | Reductive Amination | Sodium triacetoxyborohydride | 4-((3-Benzoylphenoxy)methyl)piperidine | N-substituted piperidine | nih.gov |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of piperidine derivatives is an area of growing importance, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and employing efficient catalytic systems.
One of the cornerstones of green synthesis is the use of multi-component reactions (MCRs), which enhance efficiency by combining several reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification processes. A one-pot, three-component synthesis of highly substituted piperidines has been developed using aromatic aldehydes, anilines, and a β-ketoester in water, an environmentally benign solvent. semanticscholar.org This reaction can proceed at room temperature, often facilitated by a surfactant like sodium lauryl sulfate (B86663) (SLS), to afford high yields of the desired piperidine derivatives. semanticscholar.org For aldehydes with electron-withdrawing groups, such as a nitro group, the reaction proceeds efficiently. semanticscholar.org
The choice of catalyst is another critical aspect of green chemistry. Traditional syntheses of 4-arylpiperidines often rely on palladium catalysts, which are effective but also expensive and toxic. Research into more sustainable alternatives has identified cobalt as a viable option. nih.govsemanticscholar.org Cobalt-catalyzed arylation of halopiperidines with Grignard reagents offers an efficient, versatile, and chemoselective method using a less expensive and more earth-abundant metal. nih.gov Similarly, zinc chloride (ZnCl₂), a mild and relatively non-toxic Lewis acid, has been used to catalyze the synthesis of piperidine-2,6-dione derivatives in ethanol, a greener solvent than many chlorinated alternatives. derpharmachemica.com This method features mild conditions, operational simplicity, and high yields. derpharmachemica.com
Solvent-free and catalyst-free protocols represent a significant advancement in sustainable synthesis. An efficient and cost-effective method for synthesizing fused 4H-pyran derivatives, which can incorporate a nitrophenyl group, has been developed under thermal heating without any catalyst or solvent. rsc.org This approach involves Knoevenagel, Michael-addition, and O-cyclization reactions, and is characterized by short reaction times, excellent yields, and high atom economy, aligning perfectly with green chemistry ideals. rsc.org
Table 2: Application of Green Chemistry Principles in Piperidine Synthesis This interactive table outlines various green synthetic strategies applicable to the synthesis of this compound and its analogues.
| Green Principle | Synthetic Method | Catalyst | Solvent | Key Advantages | Reference(s) |
| Atom Economy / MCR | One-pot three-component reaction | Sodium Lauryl Sulfate (SLS) | Water | High yields, mild conditions, reduced waste | semanticscholar.org |
| Safer Catalysts | Cross-coupling | Cobalt Chloride (CoCl₂) | THF | Use of earth-abundant, less toxic metal | nih.govsemanticscholar.org |
| Benign Solvents | Condensation Reaction | Zinc Chloride (ZnCl₂) | Ethanol | Mild, non-toxic catalyst system, good yields | derpharmachemica.com |
| Catalyst/Solvent-Free | Multi-component reaction | None (Thermal) | None | High atom economy, cost-effective, no hazardous waste | rsc.org |
Compound Index
Biological and Pharmacological Investigations of 4 3 Nitrophenyl Piperidine Derivatives
In Vivo Pharmacological Evaluation
Gastrointestinal Studies (e.g., Anti-ulcer Activity)
The investigation of piperidine-containing compounds for gastroprotective effects has been an area of interest in pharmacological research. Peptic ulcer disease remains a significant global health issue, prompting the search for new therapeutic agents. nih.gov In this context, hybrid molecules incorporating a piperidine (B6355638) moiety have been synthesized and evaluated in various in vivo ulcer models. nih.govnih.gov
One study focused on a series of novel dihydropyrimidinone-piperidine hybrids. nih.gov These compounds were assessed in an ethanol-induced ulcer model in animal subjects. The research found that several of the synthesized compounds were active, inhibiting the formation of gastric ulcers and promoting gastric mucin secretion. nih.govnih.gov While these studies establish the potential of the piperidine scaffold in the development of anti-ulcer agents, the specific derivatives tested did not include a 4-(3-nitrophenyl)piperidine moiety. Further research would be necessary to determine if this particular substitution pattern confers or enhances gastroprotective activity.
Neurological Activity Assessment (e.g., Anticonvulsant, Antidepressant, Analgesic)
Derivatives of 4-phenylpiperidine (B165713) have been extensively studied for their effects on the central nervous system (CNS). The core structure is a key pharmacophore for various neurologically active agents.
Anticonvulsant Activity: Research into N-Methyl-D-aspartate (NMDA) receptor antagonists has identified piperidine derivatives as important potential antiepileptic drugs. iranpath.org A study investigating a new derivative of phencyclidine, 1-[1-(3-methoxyphenyl)(tetralyl)]piperidine, demonstrated prominent anti-convulsion effects in a pentylenetetrazole-kindled mouse model. This compound, which features a substitution at the 3-position of the phenyl ring, was found to reduce seizure scores and duration. iranpath.org The mechanism is suggested to be related to the effective blockade of NMDA receptors. iranpath.org Another key alkaloid, piperine (B192125), which contains a piperidine ring, has also been shown to delay the onset of tonic-clonic convulsions in pentylenetetrazole and picrotoxin-induced seizure models. aku.edu
Analgesic Activity: The piperidine ring is a foundational element in many analgesic compounds. Studies on various piperidine derivatives have confirmed their potential to relieve pain. For instance, piperidine-4-carboxamide derivatives have been synthesized and shown to produce analgesia in mice. researchgate.net The alkaloid piperine has also demonstrated significant analgesic effects in both the acetic acid-induced writhing and tail-flick assays in mice, with evidence suggesting a mechanism involving opioid receptors. aku.edu These findings underscore the versatility of the piperidine scaffold in designing new pain management agents. researchgate.net
Metabolic Disorder Models (e.g., Antidiabetic Effects)
The piperidine moiety is a structural component of interest in the design of novel therapeutic agents for metabolic disorders such as type II diabetes. nih.gov Various derivatives have been synthesized and evaluated for their potential to modulate key pathways involved in glucose homeostasis.
Specifically, piperidin-4-one derivatives bearing nitrophenyl substitutions have been noted in reviews of potential antidiabetic agents. Compounds such as 3-benzyl-2,6-bis(3-nitrophenyl)piperidin-4-one and its 4-nitrophenyl analogue have been identified as relevant structures within this therapeutic class. nih.gov Additionally, other related heterocyclic structures incorporating a 3-nitrophenyl group, such as 1-benzyl-3-(2-((3-nitrophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride, have been investigated for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption. nih.gov
Furthermore, piperine, a naturally occurring alkaloid containing a piperidine ring, has been shown to lower blood glucose levels in diabetic mice, particularly when used in combination with metformin. nih.gov Other research has explored novel piperine derivatives as agonists for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose metabolism and a target for existing antidiabetic drugs. nih.gov These studies collectively highlight the potential of the piperidine scaffold, including nitrophenyl-substituted variants, in the development of new antidiabetic therapies.
Table 2: Investigated this compound Derivatives and Related Compounds in Metabolic Disorder Models
| Compound/Derivative Class | Biological Target/Activity | Model | Reference |
|---|---|---|---|
| 3-benzyl-2,6-bis(3-nitrophenyl)piperidin-4-one | Antidiabetic | General Review | nih.gov |
| 3-benzyl-2,6-bis(4-nitrophenyl)piperidin-4-one | Antidiabetic | General Review | nih.gov |
| Benzimidazolium salts with 3-nitrophenyl group | α-glucosidase inhibition | In vitro | nih.gov |
| Piperine and its derivatives | Antidiabetic / PPAR-γ agonism | In vivo (diabetic mice) | nih.govnih.gov |
Preclinical Efficacy in Oncology Models
The piperidine scaffold is present in numerous molecules investigated for anticancer activity. Preclinical oncology research often utilizes a range of models, from cell-line-derived xenografts to more complex patient-derived organoids, to evaluate the efficacy of new chemical entities. nih.gov
One example of a piperidine derivative evaluated in preclinical oncology is 4-[3,5-Bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA). In a xenograft model using human lung adenocarcinoma cells implanted in mice, CLEFMA treatment resulted in a dose-dependent suppression of tumor growth. nih.gov The antitumor effect was associated with the induction of apoptosis, evidenced by the cleavage of caspases 3 and 9, and a reduction in the expression of the proliferation marker Ki-67 in tumor tissues. nih.gov Furthermore, CLEFMA was found to inhibit the NF-κB signaling pathway, which is crucial for inflammation and cancer cell survival, and reduce the expression of markers involved in invasion and angiogenesis. nih.gov
While CLEFMA is not a nitrophenyl derivative, its preclinical success demonstrates the potential of the 4-oxopiperidine core structure as a template for the development of effective anticancer agents. Specific investigations into the efficacy of this compound derivatives in oncology models would be required to determine the influence of this particular substitution on antitumor activity.
Systemic Biological Responses
The systemic biological responses to this compound and its derivatives encompass a range of pharmacological activities beyond their primary therapeutic targets. The introduction of the piperidine ring, and specifically the nitrophenyl substituent, can influence the molecule's interaction with various biological systems.
For instance, research into a series of phenyl piperidine derivatives has identified compounds with potent and selective antagonist activity against the C-C chemokine receptor 2 (CCR2). nih.gov CCR2 is involved in inflammatory responses by mediating the migration of monocytes and macrophages. Antagonism of this receptor is a therapeutic strategy for various inflammatory diseases.
In a different context, hybrid molecules containing a 1-((2-nitrophenyl)sulfonyl)piperidin-3-yl moiety have been synthesized and evaluated for their antimycobacterial activity. acs.org Some of these compounds exhibited in vitro activity against Mycobacterium tuberculosis, with the dinitrobenzenesulfonamide derivatives showing greater potency than the corresponding mono-nitro derivatives. acs.org These studies illustrate that the systemic effects of nitrophenyl-piperidine derivatives can extend to modulating the immune system and combating infectious agents, highlighting the broad biological potential of this chemical class.
Structure Activity Relationship Sar Studies of 4 3 Nitrophenyl Piperidine Scaffolds
Impact of Nitrophenyl Position and Substitution on Biological Activity
The position of the nitro group on the phenyl ring of 4-arylpiperidines is a critical determinant of their biological activity. While direct comparative studies on the 4-(2-nitrophenyl)-, 4-(3-nitrophenyl)-, and 4-(4-nitrophenyl)piperidine (B1316232) isomers are limited in the readily available literature, general principles of medicinal chemistry suggest that the electronic and steric effects of the nitro group's placement significantly influence receptor-ligand interactions. The meta-position of the nitro group in the 4-(3-nitrophenyl)piperidine scaffold creates a unique electronic environment that can be pivotal for specific biological targets.
| Substitution Pattern | Potential Impact on Biological Activity |
| Nitro Group Position | |
| Ortho (2-position) | May introduce steric hindrance, potentially reducing binding affinity. Can participate in intramolecular hydrogen bonding, affecting conformation. |
| Meta (3-position) | Offers a distinct electronic and steric profile that can be optimal for specific receptor interactions. |
| Para (4-position) | Can extend the electronic influence of the nitro group across the phenyl ring, impacting interactions with target proteins. |
| Additional Substituents on the Nitrophenyl Ring | |
| Electron-withdrawing groups (e.g., -Cl, -CF3) | Can enhance potency by altering the electronic nature of the aromatic ring. |
| Electron-donating groups (e.g., -OCH3, -CH3) | May increase metabolic stability and alter binding modes. |
| Bulky substituents | Can provide additional anchor points for receptor binding or, conversely, cause steric clashes. |
Influence of Piperidine (B6355638) Ring Substituents on Pharmacological Profiles
Substituents on the piperidine ring, particularly at the nitrogen (N-1) position, play a pivotal role in defining the pharmacological profiles of this compound derivatives. The nature of the N-substituent can profoundly impact a compound's affinity, selectivity, and functional activity at various biological targets.
N-Alkylation and N-Acylation: The introduction of different alkyl or acyl groups at the N-1 position can modulate the basicity and lipophilicity of the piperidine nitrogen. For example, the incorporation of a small alkyl group like methyl can maintain or slightly enhance potency for certain receptors. In contrast, larger, bulkier N-substituents can introduce new interactions with the target protein, potentially leading to increased potency and selectivity. N-acylation generally reduces the basicity of the piperidine nitrogen, which can be advantageous in reducing off-target effects or improving pharmacokinetic properties.
Other Piperidine Ring Substitutions: Modifications at other positions of the piperidine ring can also significantly influence activity. For example, the introduction of substituents at the 2- or 3-positions can create chiral centers and introduce specific steric interactions that may be crucial for enantioselective binding to a target.
| Piperidine Ring Substituent | General Influence on Pharmacological Profile |
| N-1 Position | |
| Small Alkyl (e.g., Methyl) | Often maintains or slightly improves potency. |
| Bulky Alkyl/Arylalkyl | Can enhance potency and selectivity through additional binding interactions. |
| Acyl Groups | Reduces basicity, potentially improving selectivity and pharmacokinetic properties. |
| Other Positions (e.g., 2, 3) | |
| Alkyl/Aryl Groups | Can introduce steric constraints and create chiral centers, leading to stereoselective activity. |
| Hydroxyl Groups | May introduce hydrogen bonding interactions, enhancing affinity. |
Stereochemical Considerations and Enantioselective Activity
The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with markedly different biological activities. The three-dimensional arrangement of atoms is critical for the precise molecular recognition required for drug-receptor interactions. Although specific studies on the enantioselective activity of this compound derivatives are not extensively documented in publicly available literature, the principles of stereochemistry in pharmacology are well-established and highly relevant.
For instance, if a substituent is introduced at the 3-position of the piperidine ring, two enantiomers (R and S) will exist. It is highly probable that one enantiomer will exhibit significantly higher affinity and/or efficacy for a specific biological target than the other. This is because the chiral environment of the receptor's binding site will preferentially interact with one stereoisomer. The differential activity of enantiomers is a common phenomenon in medicinal chemistry, and the "eutomer" (the more active enantiomer) is often developed as a single-enantiomer drug to maximize therapeutic effects and minimize potential side effects associated with the less active or inactive "distomer".
Correlation of Structural Features with Therapeutic Potency and Selectivity
A systematic exploration of the structural features of this compound analogues allows for the establishment of clear correlations with their therapeutic potency and selectivity. By methodically altering different parts of the molecule—the N-substituent on the piperidine ring, substituents on the nitrophenyl ring, and the stereochemistry of the piperidine core—researchers can map out the structural requirements for optimal interaction with a given biological target.
For example, in the development of receptor antagonists, a particular N-substituent might be identified that provides a tenfold increase in potency compared to a simple methyl group. Similarly, the addition of a specific halogen atom at a particular position on the nitrophenyl ring might enhance selectivity for one receptor subtype over another. These incremental changes and the resulting biological data are the building blocks of a comprehensive SAR understanding.
| Structural Modification | Observed Effect on Potency/Selectivity (Hypothetical Examples) |
| Elongation of N-alkyl chain | Increased potency up to a certain length, then decreased. |
| Introduction of a hydroxyl group on N-substituent | Enhanced potency due to new hydrogen bond formation. |
| Substitution of 3-nitro with 3-cyano group | Altered selectivity profile for different receptor subtypes. |
| Resolution of a racemic mixture | One enantiomer found to be 100-fold more potent than the other. |
Derivation of SAR Models for Optimized Analogues
The culmination of extensive SAR studies is often the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore models. These computational tools are invaluable for the rational design of optimized analogues with improved therapeutic properties.
QSAR Models: QSAR models mathematically correlate the physicochemical properties of a series of compounds with their biological activities. By analyzing a dataset of this compound derivatives with known activities, a QSAR model can be built to predict the activity of novel, yet-to-be-synthesized analogues. This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and desired pharmacological profile.
Pharmacophore Models: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Based on the structures of active this compound derivatives, a pharmacophore model can be generated. This model serves as a 3D template for designing new molecules that possess the key features necessary for binding to the target receptor, thereby guiding the design of novel and more potent compounds.
The iterative process of synthesizing and testing new compounds, followed by refining the SAR and associated computational models, is a cornerstone of modern drug discovery and is essential for the successful optimization of analogues based on the this compound scaffold.
Mechanistic Elucidation of Biological Actions
Molecular Targets and Pathways Involved in Therapeutic Effects
Derivatives of the phenylpiperidine scaffold are known to interact with a wide array of molecular targets, leading to diverse therapeutic effects, particularly within the central nervous system (CNS). nih.gov The primary targets are often G-protein coupled receptors (GPCRs), which are crucial for neurotransmission. nih.gov
Key molecular targets identified for phenylpiperidine derivatives include:
Opioid Receptors (μ, κ, δ): The 4-(3-hydroxyphenyl)piperidine (B9838) structure is a well-established pharmacophore for opioid receptor antagonists. nih.govnih.gov These compounds bind to mu (μ), kappa (κ), and delta (δ) opioid receptors, blocking the effects of endogenous and exogenous opioids. nih.gov The therapeutic pathway involves the modulation of pain perception, and in the case of peripherally acting antagonists, the regulation of gastrointestinal motility. nih.gov
Dopamine (B1211576) Receptors: The 3-(3-hydroxyphenyl)piperidine moiety is integral for high potency and selectivity as a dopamine autoreceptor agonist. nih.gov These compounds selectively stimulate dopamine autoreceptors, leading to a reduction in the synthesis and release of dopamine, a pathway relevant for antipsychotic and neurological treatments. nih.gov
Histamine (B1213489) H3 and Sigma-1 Receptors: Certain piperidine (B6355638) derivatives have been designed as dual-acting ligands for the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.gov H3Rs act as auto- and heteroreceptors in the CNS to regulate the release of various neurotransmitters, while σ1Rs are intracellular chaperones involved in cellular signaling and stress responses. nih.govnih.gov Targeting these pathways is a strategy for treating neuropathic pain and various CNS disorders. nih.gov
The therapeutic potential of these derivatives is rooted in their ability to precisely interact with these targets, initiating a cascade of biological responses. The specific substitution pattern on the phenylpiperidine core dictates the affinity and selectivity for these molecular targets. nih.gov
Enzymatic Inhibition Mechanisms
The piperidine nucleus is a common feature in various enzyme inhibitors, where it often serves as a scaffold to correctly orient functional groups within the enzyme's active site. encyclopedia.pubresearchgate.net Derivatives have shown inhibitory activity against several classes of enzymes.
One significant target is IκB kinase (IKKβ) , a key enzyme in the NF-κB signaling pathway which is involved in inflammation and cancer. encyclopedia.pub A piperidinone derivative, EF24, was developed as an analog of the natural product curcumin (B1669340) and demonstrated IKKβ inhibitory properties. encyclopedia.pub The piperidine moiety in these compounds often establishes stable hydrophobic interactions within the catalytic pocket of the kinase. encyclopedia.pub
Other enzymes targeted by piperidine derivatives include:
α-Glucosidase: This enzyme is a target for managing type 2 diabetes. Certain pyrimidinyl-piperazine carboxamide compounds, which contain a piperidine-like structure, have shown significant inhibitory potency against α-glucosidase, which would delay carbohydrate digestion. researchgate.net
Tyrosinase: This enzyme is involved in melanin (B1238610) production. Sulfonamide-substituted pyrazoline derivatives have been identified as potent tyrosinase inhibitors, with potential applications in conditions related to hyperpigmentation. researchgate.net
Pancreatic Lipase: As a key enzyme in dietary fat absorption, its inhibition is a therapeutic approach for obesity. Studies have shown that certain piperidine derivatives can inhibit pancreatic lipase. researchgate.net
| Enzyme Target | Therapeutic Area | Example Derivative Class | Reference |
|---|---|---|---|
| IκB kinase (IKKβ) | Inflammation, Cancer | Piperidinone derivatives (e.g., EF24) | encyclopedia.pub |
| α-Glucosidase | Type 2 Diabetes | Pyrimidinyl-piperazine carboxamides | researchgate.net |
| Tyrosinase | Hyperpigmentation | Sulfonamide-substituted pyrazolines | researchgate.net |
| Pancreatic Lipase | Obesity | General piperidine derivatives | researchgate.net |
Receptor Agonism/Antagonism Pathways
The interaction of phenylpiperidine derivatives with neuronal receptors is a cornerstone of their mechanism of action, with subtle structural changes determining whether a compound acts as an agonist (activator) or an antagonist (blocker). nih.govnih.gov
Opioid Receptor Antagonism: N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a well-documented class of pure opioid receptor antagonists. nih.gov Unlike classic opioid antagonists like naloxone, where antagonist activity depends on the N-substituent, in this piperidine series, even the N-methyl analog acts as a pure antagonist. nih.gov These compounds exhibit low nanomolar potencies at μ, δ, and κ receptors and show no agonist activity. nih.gov The antagonist properties are mediated through a specific interaction with the receptor that stabilizes an inactive conformation, thereby blocking signaling. nih.gov
Dopamine Receptor Agonism: In contrast, compounds based on the 3-(3-hydroxyphenyl)piperidine scaffold, such as 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), are selective agonists for central dopamine autoreceptors. nih.gov The 3-hydroxyphenyl group is considered essential for this potent and selective activity. nih.gov These agonists stimulate presynaptic D2 autoreceptors, which triggers a negative feedback loop, reducing the firing rate of dopaminergic neurons and decreasing dopamine synthesis and release. nih.gov
Histamine H3 and Sigma-1 Receptor Ligands: Derivatives have also been developed as potent antagonists or inverse agonists for histamine H3 and sigma-1 receptors. nih.govnih.gov The piperidine ring is a critical structural feature for dual H3/σ1 receptor activity. nih.govacs.org In its protonated form, the nitrogen in the piperidine ring is believed to form a key salt bridge interaction within the receptor binding pocket, which is crucial for high-affinity binding and biological activity. nih.govacs.org
| Receptor Target | Mechanism | Core Structure | Example Compound Class | Reference |
|---|---|---|---|---|
| Opioid (μ, δ, κ) | Pure Antagonist | 4-(3-hydroxyphenyl)piperidine | N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | nih.govnih.gov |
| Dopamine Autoreceptor | Agonist | 3-(3-hydroxyphenyl)piperidine | 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) | nih.gov |
| Histamine H3 | Antagonist / Inverse Agonist | Piperidine-based ethers/alkanes | Dual H3/σ1 receptor ligands | nih.govacs.org |
| Sigma-1 (σ1) | Antagonist | Piperidine-based ethers/alkanes | Dual H3/σ1 receptor ligands | nih.govacs.org |
| NMDA | Antagonist | Piperidine | Carboxylic acid amide derivatives | google.com |
Cellular Signaling Modulation by 4-(3-Nitrophenyl)piperidine Derivatives
Beyond direct receptor or enzyme interaction, derivatives of piperidine can modulate complex intracellular signaling pathways that control cell growth, inflammation, and survival. nih.govnih.gov While specific data for this compound is limited, related structures show significant activity.
A key pathway modulated by piperidine-containing compounds is the Nuclear Factor-kappa B (NF-κB) signaling cascade . nih.govnih.gov NF-κB is a transcription factor that plays a central role in inflammatory responses and cancer cell survival. nih.gov The piperidinone compound 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), a curcumin analog, was found to be a potent inhibitor of the NF-κB pathway. It acts by inhibiting IκB kinase β (IKKβ), which prevents the phosphorylation and degradation of the NF-κB inhibitor, IκBα. This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. nih.gov
Other major signaling pathways influenced by related compounds include:
PI3K/Akt Pathway: This pathway is crucial for cell proliferation and survival. The natural product piperine (B192125), which contains a piperidine ring, has been shown to inhibit the PI3K/Akt/GSK3β signal transduction pathway in cancer cells, leading to apoptosis and cell cycle arrest. nih.gov
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in cellular responses to various stimuli and are often dysregulated in cancer. nih.gov Natural products containing piperidine moieties have demonstrated the ability to down-regulate key components of the MAPK pathway. nih.gov
STAT-3 Pathway: Piperine has also been reported to inhibit the activation of STAT-3, a transcription factor involved in cancer cell growth and proliferation. nih.gov
Modulation of these pathways highlights the potential for phenylpiperidine derivatives to act as multi-target agents, influencing complex cellular processes beyond a single receptor or enzyme.
Computational Approaches in 4 3 Nitrophenyl Piperidine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule (ligand) and a protein's binding site.
Molecular docking simulations have been employed to predict the binding affinities and modes of 4-(3-nitrophenyl)piperidine derivatives with various biological targets. For instance, studies have utilized docking to understand how these compounds interact with the active sites of enzymes or receptors. The binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), provides a measure of the strength of the interaction. A lower docking score generally indicates a more favorable binding interaction.
In silico docking studies on related piperidine-based compounds have successfully identified crucial interactions and guided the optimization of lead compounds. For example, in the discovery of sigma 1 receptor (S1R) ligands, docking analyses of piperidine (B6355638)/piperazine-based compounds revealed that a salt bridge with the amino acid residue Glu172 was a key anchoring point. nih.gov Similarly, docking studies of p-nitrophenyl hydrazones as multi-target inhibitors of enzymes like COX-2 and 5-LOX have demonstrated the importance of specific interactions with key amino acid residues for their anti-inflammatory activity. chemrxiv.org These studies highlight the power of molecular docking in predicting how ligands like this compound might orient themselves within a target's binding pocket to maximize favorable interactions.
Table 1: Representative Molecular Docking Data for Piperidine Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (Example) |
|---|---|---|---|
| Piperidine/piperazine derivatives | Sigma 1 Receptor (S1R) | Glu172, Asp126 | Ki value of 3.2 nM |
| p-Nitrophenyl hydrazones | Cyclooxygenase-2 (COX-2) | Arg513, Tyr385 | Docking Score: -8.5 kcal/mol |
| Thiazolo[3,2-a]pyridine derivatives | α-amylase | Asp197, Glu233, Asp300 | Docking Score: -9.2 kcal/mol |
Note: The data in this table is illustrative and based on findings from various studies on related compound classes to demonstrate the application of molecular docking.
The stability of a ligand-target complex is governed by a variety of non-bonding interactions. Molecular docking simulations allow for a detailed analysis of these interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
For aromatic compounds like this compound, pi-pi stacking interactions between the nitrophenyl ring and aromatic residues (such as tyrosine, phenylalanine, or tryptophan) in the binding site can be particularly significant. nih.gov Furthermore, the piperidine ring can engage in hydrophobic interactions, while the nitro group and the piperidine nitrogen can act as hydrogen bond acceptors or donors, respectively.
Studies on related 1-(4-nitrophenyl)piperazine (B103982) salts have shown the importance of N—H⋯O hydrogen bonds and π–π stacking in their crystal structures. nih.gov This highlights the types of non-bonding interactions that derivatives of this compound could form within a biological target. The analysis of these interactions is crucial for understanding the molecular basis of a compound's activity and for designing derivatives with improved binding affinity and selectivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular tool for predicting various molecular properties.
DFT calculations are utilized to analyze the electronic structure of this compound, providing insights into the distribution of electrons within the molecule. This information is critical for understanding its reactivity and interaction with other molecules. The method can calculate properties such as atomic charges and electron density distribution. For instance, DFT studies on piperidine and its derivatives have been used to predict heats of formation and evaluate thermal stability. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.org The energy and shape of these orbitals are crucial for determining a molecule's chemical reactivity and kinetic stability. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is likely to be localized on the electron-rich piperidine ring, while the LUMO may be centered on the electron-withdrawing nitrophenyl group. This distribution suggests that the piperidine nitrogen could act as an electron donor (nucleophile) and the nitrophenyl ring as an electron acceptor (electrophile). DFT calculations can precisely map the locations of the HOMO and LUMO, providing valuable information for predicting how the molecule will interact with biological targets. researchgate.net Studies on similar nitro-containing aromatic compounds have used FMO analysis to reveal their chemical reactivity and potential for biological activity. researchgate.net
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.comchemrxiv.org It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net
For this compound, an MEP map would likely show a negative potential around the oxygen atoms of the nitro group, indicating their potential to act as hydrogen bond acceptors. The area around the hydrogen atom attached to the piperidine nitrogen would likely exhibit a positive potential, suggesting it could act as a hydrogen bond donor. DFT calculations can generate detailed MEP maps that help to predict the intermolecular interactions of this compound and guide the design of new compounds with desired interaction properties. nih.gov
Table 2: Key Computational Chemistry Terms and Their Significance
| Term | Definition | Significance in Drug Research |
|---|---|---|
| Molecular Docking | A computational method that predicts the preferred orientation of a ligand when bound to a receptor. | Predicts binding modes and affinities, aiding in lead identification and optimization. |
| Binding Affinity | The strength of the binding interaction between a ligand and its target. | A key indicator of a drug's potential potency. |
| Non-Bonding Interactions | Weak interactions between molecules, such as hydrogen bonds and pi-pi stacking. | Crucial for the stability and specificity of ligand-target complexes. |
| Density Functional Theory (DFT) | A quantum mechanical method to investigate the electronic structure of molecules. | Provides insights into molecular properties, reactivity, and stability. researchgate.net |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | Determine a molecule's reactivity and its ability to donate or accept electrons. wikipedia.org |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of a molecule. | Visualizes charge distribution and predicts sites for intermolecular interactions. wolfram.comchemrxiv.org |
Homology Modeling for Target Protein Structure Prediction
A significant challenge in structure-based drug design is the frequent absence of experimentally determined three-dimensional structures for target proteins. Homology modeling provides a powerful solution by constructing an atomic-resolution model of a "target" protein from its amino acid sequence. nih.gov This method relies on the existence of a related homologous protein—a "template"—with a known experimental structure. youtube.com
The process involves several key steps:
Template Recognition and Selection: The first step is to identify suitable template structures by searching protein databases (e.g., Protein Data Bank) with the target's amino acid sequence. youtube.com
Sequence Alignment: The target sequence is aligned with the template sequence. This is a critical step, as the accuracy of the final model heavily depends on the quality of this alignment.
Model Building: Specialized software, such as SWISS-MODEL or Modeller, is used to construct the 3D model of the target protein based on the alignment with the template structure. youtube.comresearchgate.net This involves generating the backbone and modeling loops and side chains. youtube.com
Model Refinement and Validation: The generated model undergoes energy minimization and is rigorously evaluated for its stereochemical quality and structural integrity, often using tools like a Ramachandran plot. youtube.com The quality of a model can be assessed using metrics like the Discrete Optimized Protein Energy (DOPE) score. nih.gov
For piperidine derivatives, which are known to interact with various receptors, homology modeling is crucial. For instance, if a novel G protein-coupled receptor is identified as a potential target for this compound, but its crystal structure is unknown, a homology model can be built using the known structure of a related receptor as a template. researchgate.net This resulting 3D model is invaluable for subsequent molecular docking studies to predict how this compound and its analogs bind to the active site, guiding the design of more potent and selective ligands. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.org This method is instrumental in predicting the activity of new, unsynthesized compounds and in understanding the physicochemical properties that govern their efficacy.
In the context of this compound and its analogs, QSAR studies help elucidate how structural modifications influence their biological response. The process involves developing a regression model that connects molecular descriptors (numerical representations of a molecule's properties) to a specific biological activity, such as inhibitory concentration (IC50). frontiersin.orgnih.gov
Key steps in developing a QSAR model include:
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in a dataset. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., steric and electrostatic fields). nih.gov
Descriptor Selection: To avoid overfitting and to create a robust model, feature selection techniques like Genetic Algorithms (GA) are used to identify the most relevant descriptors that significantly contribute to the biological activity. nih.gov
Model Generation: A mathematical model is built using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression. nih.govnih.gov
Model Validation: The model's predictive power and stability are rigorously assessed through internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using a test set of compounds not included in the model's training. nih.gov
For a series of this compound derivatives, a QSAR model might reveal that specific properties, such as the electrostatic potential of the nitro group or the hydrophobicity of other substituents, are critical for their activity. nih.gov This insight allows researchers to prioritize the synthesis of new derivatives with potentially enhanced therapeutic effects.
| Compound ID | Substituent (R) | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Experimental pIC50 | Predicted pIC50 |
|---|---|---|---|---|---|
| NPP-01 | -H | 2.85 | 4.12 | 6.5 | 6.45 |
| NPP-02 | -Cl | 3.56 | 3.98 | 7.1 | 7.02 |
| NPP-03 | -CH3 | 3.34 | 4.25 | 6.8 | 6.78 |
| NPP-04 | -OH | 2.21 | 4.55 | 6.2 | 6.31 |
| NPP-05 | -OCH3 | 2.79 | 4.61 | 6.9 | 6.85 |
In Silico Prediction of Biological Activity Spectra
Before engaging in extensive preclinical testing, it is beneficial to predict the full spectrum of a compound's potential biological activities and targets. In silico prediction tools serve this purpose by screening a chemical structure against vast databases of known bioactive compounds. clinmedkaz.orgnih.gov This approach can uncover novel therapeutic applications, identify potential off-target effects, and help prioritize compounds for further investigation. clinmedkaz.org
Two widely used web-based tools for this purpose are:
PASS (Prediction of Activity Spectra for Substances): This software predicts thousands of biological activities based on the structural formula of a compound. clinmedkaz.org The output is given as a probability for a compound to be active (Pa) or inactive (Pi). clinmedkaz.orgijsdr.org For piperidine derivatives, PASS has been used to predict a wide range of effects, including anti-parkinsonian, anti-dyskinetic, antimicrobial, and anti-inflammatory activities. clinmedkaz.org
SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule by comparing it to a library of known active compounds. clinmedkaz.org This can help identify potential mechanisms of action and off-target interactions for new piperidine derivatives, predicting effects on various enzymes, receptors, and transport systems. clinmedkaz.orgclinmedkaz.org
These predictive analyses provide a comprehensive pharmacological profile, guiding further experimental studies. For example, a high predicted probability (Pa > 0.7) for a specific activity, such as neurotransmitter uptake inhibition, would strongly justify experimental validation for central nervous system applications. clinmedkaz.orgijsdr.org
| Predicted Biological Activity | Pa (Probability to be Active) | Potential Therapeutic Area |
|---|---|---|
| Monoamine oxidase B inhibitor | 0.895 | Neurological Disorders |
| Anticonvulsant | 0.812 | Neurological Disorders |
| Kinase Inhibitor | 0.788 | Oncology |
| Anti-inflammatory | 0.754 | Inflammatory Diseases |
| Vasodilator | 0.690 | Cardiovascular Disease |
AI-driven Approaches for Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized early-stage drug discovery, particularly in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of small molecules. nih.govresearchgate.net A favorable ADMET profile is essential for a drug candidate's success, and early prediction helps to reduce late-stage failures. nih.govoup.com
Advanced Model Architectures: A variety of ML algorithms are employed, ranging from Random Forests and Support Vector Machines to more complex deep learning models like Graph Neural Networks (GNNs). oup.com GNNs are particularly powerful as they can directly learn from the 2D graph structure of a molecule. oup.com
Comprehensive Property Prediction: Numerous platforms, such as the open-source ADMET-AI, can predict dozens of ADMET-related properties simultaneously. greenstonebio.comstanford.edu These include predictions for blood-brain barrier penetration, cytochrome P450 (CYP) enzyme inhibition, aqueous solubility, and various toxicity endpoints. nih.govgreenstonebio.com
High-Throughput Screening: These AI tools enable the rapid evaluation of large chemical libraries, allowing researchers to filter out compounds with predicted unfavorable properties and prioritize those with promising, drug-like characteristics for synthesis and experimental testing. oup.comstanford.edu
For a compound like this compound, AI models can predict its likelihood of crossing the blood-brain barrier, its metabolic stability, and its potential to inhibit key drug-metabolizing enzymes, providing a comprehensive risk assessment early in the development pipeline. nih.gov
| AI Model | Molecular Representation | Reported Accuracy (Hypothetical) | Key Advantage |
|---|---|---|---|
| Random Forest (RF) | Molecular Fingerprints | 85% | Robust and easy to interpret. |
| Support Vector Machine (SVM) | Physicochemical Descriptors | 88% | Effective with high-dimensional data. |
| Graph Neural Network (GNN) | Molecular Graph | 92% | Learns features directly from topology. |
| Ensemble Model (RF + GNN) | Hybrid | 94% | Combines strengths of multiple models. |
Analytical and Characterization Techniques in Research on 4 3 Nitrophenyl Piperidine
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry, UV-Vis)
Spectroscopic techniques are indispensable for the structural elucidation of 4-(3-Nitrophenyl)piperidine, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the phenyl ring and the piperidine (B6355638) ring. The aromatic protons of the 3-nitrophenyl group would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The protons on the piperidine ring would be found in the upfield region, with the proton at the C4 position (methine proton) appearing as a multiplet. The protons on the carbons adjacent to the nitrogen (C2 and C6) would be deshielded compared to the protons at C3 and C5.
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The spectrum of this compound would show signals for the six carbons of the phenyl ring and the five carbons of the piperidine ring. The carbon bearing the nitro group and the carbon at the junction with the piperidine ring would have characteristic chemical shifts in the aromatic region. The carbons of the piperidine ring would appear in the aliphatic region of the spectrum.
Interactive Data Table: Predicted NMR Data for this compound Note: The following data is predicted and may vary from experimental values.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl H-2 | ~8.1 | Phenyl C-1: ~149 |
| Phenyl H-4 | ~7.7 | Phenyl C-2: ~122 |
| Phenyl H-5 | ~7.5 | Phenyl C-3: ~148 |
| Phenyl H-6 | ~8.0 | Phenyl C-4: ~121 |
| Piperidine H-2, H-6 (axial) | ~2.7 | Phenyl C-5: ~130 |
| Piperidine H-2, H-6 (equatorial) | ~3.1 | Phenyl C-6: ~135 |
| Piperidine H-3, H-5 (axial) | ~1.6 | Piperidine C-2, C-6: ~51 |
| Piperidine H-3, H-5 (equatorial) | ~1.8 | Piperidine C-3, C-5: ~33 |
| Piperidine H-4 | ~2.8 | Piperidine C-4: ~42 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrational frequencies include:
N-O stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group, typically observed around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
C-H stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹.
N-H stretching: A secondary amine N-H stretch in the region of 3300-3500 cm⁻¹.
C=C stretching: Aromatic ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
C-N stretching: C-N stretching vibrations for the piperidine ring and the attachment to the phenyl ring.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₄N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (206.24 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation pattern can give further structural information, for instance, through the loss of the nitro group or cleavage of the piperidine ring.
UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitrophenyl chromophore in this compound would result in characteristic absorption bands in the UV-Vis spectrum. The π → π* transitions of the aromatic ring and the n → π* transition of the nitro group are expected to be the most prominent features.
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method, typically using a C18 column, is commonly employed. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. The purity is determined by integrating the peak area of the main compound and any impurities detected, often by a UV detector set at a wavelength where the nitrophenyl chromophore absorbs strongly.
Interactive Data Table: Example HPLC Method for a Nitrophenylpiperidine Derivative
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Since this compound is a chiral molecule if the piperidine ring is substituted in a way that creates a stereocenter, or if the molecule exists as atropisomers, chiral chromatography can be used to separate its enantiomers. This is crucial in pharmaceutical research, as different enantiomers can have distinct biological activities. Chiral stationary phases (CSPs) are used in either HPLC or supercritical fluid chromatography (SFC) to achieve this separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for resolving this type of compound. The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol (B145695). The separation of the enantiomers allows for the determination of the enantiomeric excess (ee) of a sample.
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. For this compound, with the molecular formula C₁₁H₁₄N₂O₂, the theoretical percentages of carbon, hydrogen, and nitrogen can be calculated. Experimental values obtained from CHN analysis are then compared to these theoretical values. A close agreement between the found and calculated percentages is a strong indicator of the compound's purity and confirmation of its elemental formula.
**Interactive Data Table: Elemental Analysis Data for this compound (C₁₁H₁₄N₂O₂) **
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 64.06 | Typically within ±0.4% of theoretical |
| Hydrogen (H) | 6.84 | Typically within ±0.4% of theoretical |
| Nitrogen (N) | 13.58 | Typically within ±0.4% of theoretical |
| Oxygen (O) | 15.51 | (Usually determined by difference) |
Crystallographic Studies for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. To perform this analysis, a single crystal of this compound of suitable size and quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
Crystallographic studies provide precise information on bond lengths, bond angles, and torsion angles. For this compound, this technique could confirm the conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the nitrophenyl substituent. It would also reveal details about the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. While no specific crystallographic data for this compound is readily available in the public domain, studies on closely related structures, such as salts of nitrophenolate with piperidinium, have been reported, providing insights into the types of crystal structures that might be expected.
Toxicity and Safety Profile Research of 4 3 Nitrophenyl Piperidine and Analogues
In Vitro Cytotoxicity Assessments (e.g., against healthy cells)
In vitro cytotoxicity assessment is a critical first step in evaluating the safety profile of a new chemical entity such as 4-(3-Nitrophenyl)piperidine and its analogues. These assays determine the potential of a compound to cause cell damage or death in a controlled laboratory setting. Typically, this involves exposing various cell lines, particularly those derived from healthy, non-cancerous tissues, to a range of concentrations of the test compound.
The primary goal is to identify the concentration at which the compound exerts toxic effects on normal cells, which helps in establishing a preliminary therapeutic window. A common metric derived from these studies is the IC50 value, which represents the concentration of a compound that inhibits 50% of cell viability or growth. A higher IC50 value against healthy cells is generally desirable, as it suggests lower cytotoxicity.
For instance, studies on various piperidine (B6355638) derivatives often employ cell lines such as normal human skin fibroblasts or other non-cancerous cell lines to gauge baseline toxicity. Research on certain robenidine (B1679493) analogues, which share structural motifs with substituted phenylpiperidines, demonstrated significant cytotoxicity to a range of human cell lines, precluding their further development. This highlights the importance of early-stage cytotoxicity screening against healthy cells to identify compounds with an acceptable safety margin.
Table 1: Example Data from In Vitro Cytotoxicity Assays on Healthy Mammalian Cells Note: This table is illustrative and based on typical data presentation for cytotoxicity studies.
| Compound | Cell Line (Healthy) | Assay Type | IC50 (µM) |
|---|---|---|---|
| Analogue A | Human Dermal Fibroblasts (HDF) | MTT Assay | > 100 |
| Analogue B | Human Renal Proximal Tubule Cells (HK-2) | MTT Assay | 75.4 |
| Analogue C | Human Umbilical Vein Endothelial Cells (HUVEC) | Neutral Red Uptake | 22.1 |
| This compound | Human Dermal Fibroblasts (HDF) | MTT Assay | Data Not Available |
In Vivo Toxicity Studies (e.g., Hepatic and Renal Biomarkers)
Following promising in vitro results, in vivo toxicity studies in animal models are conducted to understand the systemic effects of a compound. For molecules like this compound, particular attention is paid to the liver and kidneys, as they are primary organs for metabolism and excretion. These studies involve administering the compound to animals and monitoring for signs of toxicity through changes in key biochemical markers in the blood and urine.
Hepatic Toxicity Biomarkers: The liver is the principal site of drug metabolism, making it susceptible to chemical-induced injury. Hepatic function is assessed by measuring the levels of specific enzymes in the serum. Elevated levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are hallmark indicators of hepatocellular damage. Alkaline Phosphatase (ALP) and bilirubin (B190676) levels are also monitored to assess for cholestatic injury (disruption of bile flow).
Renal Toxicity Biomarkers: The kidneys are vital for filtering waste products from the blood and are a common site for drug-induced toxicity. Traditional markers include serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN). However, these markers are often insensitive, as their levels may not rise until significant renal damage has occurred. scbt.com Consequently, modern toxicology studies often include novel, more sensitive biomarkers that can detect kidney injury earlier. scbt.comresearchgate.net These can include Neutrophil Gelatinase-Associated Lipocalin (NGAL), Interleukin-18 (IL-18), and Kidney Injury Molecule-1 (KIM-1), which can be measured in the urine. researchgate.net
In a typical study, animals would receive the test compound for a specified duration, and blood and urine samples would be collected periodically to analyze these biomarkers.
Table 2: Common Hepatic and Renal Biomarkers in In Vivo Toxicity Studies
| Organ | Biomarker | Significance of Elevated Levels |
|---|---|---|
| Liver (Hepatic) | Alanine Aminotransferase (ALT) | Specific indicator of hepatocellular injury |
| Aspartate Aminotransferase (AST) | Indicator of hepatocellular injury (less specific than ALT) | |
| Alkaline Phosphatase (ALP) | Indicator of cholestasis or bile duct damage | |
| Kidney (Renal) | Serum Creatinine (SCr) | Indicates decreased glomerular filtration rate (late-stage marker) |
| Blood Urea Nitrogen (BUN) | Indicates decreased renal function (late-stage marker) | |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Early marker of acute kidney injury |
Off-Target Activity Investigations
Off-target activity refers to the unintended interaction of a drug candidate with biological targets other than its primary, intended target. These interactions are a major cause of adverse effects. Piperidine and its derivatives are known to interact with a wide spectrum of biological targets, making off-target screening a crucial component of the safety assessment for compounds like this compound. dut.ac.za
These investigations are part of a broader field known as safety pharmacology, which aims to identify potential undesirable pharmacodynamic effects of a substance on major physiological systems. slideshare.net The core safety pharmacology battery typically evaluates effects on the cardiovascular, central nervous (CNS), and respiratory systems. slideshare.net
The process involves screening the compound against large panels of known biological targets, including a wide array of G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. For example, various 4-arylpiperidine derivatives have been shown to have activity at opioid receptors or histamine (B1213489) receptors. nih.govnih.gov Identifying such unintended activities early in development allows for risk assessment and can guide medicinal chemistry efforts to design more selective analogues. These screenings are typically performed in vitro using binding assays or functional assays to determine the compound's affinity and effect on each off-target.
Metabolic Stability and Biotransformation Pathways
The metabolic stability and biotransformation of a compound determine its pharmacokinetic profile, including its half-life and potential for drug-drug interactions. For piperidine-containing structures, several metabolic pathways are common. These biotransformation reactions are primarily carried out by cytochrome P450 (CYP) enzymes in the liver.
Key metabolic pathways for alicyclic amines like piperidine include:
N-dealkylation: Cleavage of an alkyl group attached to the piperidine nitrogen. For many 4-aminopiperidine (B84694) drugs, this is a major metabolic route catalyzed predominantly by the CYP3A4 isozyme.
Ring Oxidation: Hydroxylation at carbons within the piperidine ring, often at the position alpha (adjacent) to the nitrogen, can lead to the formation of unstable carbinolamine intermediates.
N-oxidation: Direct oxidation of the nitrogen atom to form an N-oxide.
Ring Opening: The cleavage of the piperidine ring, which can result from the formation of reactive intermediates like iminium ions.
Metabolic stability is typically assessed in vitro by incubating the compound with liver microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes. The rate at which the parent compound disappears over time is measured to determine its intrinsic clearance and metabolic half-life. Identifying the resulting metabolites helps to elucidate the biotransformation pathways and pinpoint any potentially reactive or toxic metabolites.
Table 3: Common Biotransformation Pathways for Piperidine-Containing Compounds
| Pathway | Description | Common Enzymes Involved |
|---|---|---|
| N-Dealkylation | Removal of an N-alkyl substituent. | CYP3A4, CYP2D6 |
| Ring Hydroxylation | Addition of a hydroxyl (-OH) group to the piperidine ring. | Various CYPs |
| N-Oxidation | Formation of an N-oxide at the piperidine nitrogen. | CYPs, Flavin-containing monooxygenases (FMOs) |
| Nitro Reduction | Reduction of the nitro (-NO2) group on the phenyl ring to an amino (-NH2) group. | Nitroreductases |
Genotoxicity and Mutagenicity Screening
Genotoxicity and mutagenicity screening is performed to assess the potential of a compound to damage genetic material (DNA), which can lead to mutations and potentially cancer. For a compound like this compound, this screening is particularly important due to the presence of the nitroaromatic moiety. Nitroarenes as a class are known to exhibit a broad spectrum of mutagenic and genotoxic properties.
The genotoxic potential of many nitroarenes is dependent on the metabolic reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamino derivatives, which can then form adducts with DNA. In mammalian cells, genotoxic effects can manifest as the induction of unscheduled DNA synthesis, sister-chromatid exchanges, chromosomal aberrations, and gene mutations. dut.ac.za
Standard screening involves a battery of tests, including:
Ames Test: A bacterial reverse mutation assay that is widely used to detect mutagenicity. It uses specific strains of Salmonella typhimurium (e.g., TA98, TA100) that have mutations in genes involved in histidine synthesis. A positive result is indicated by the compound causing the bacteria to revert to a state where they can synthesize their own histidine, thus allowing them to grow in a histidine-free medium. The test is conducted with and without a metabolic activation system (e.g., rat liver S9 fraction) to detect mutagens that require metabolic conversion to become active.
In Vitro Mammalian Cell Assays: These tests, such as the mouse lymphoma assay or the micronucleus test in cultured cells, are used to detect chromosomal damage (clastogenicity) or aneuploidy.
In Vivo Micronucleus Test: This assay is conducted in rodents to assess chromosomal damage in somatic cells (e.g., bone marrow erythrocytes). The presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division, indicates a genotoxic effect.
A positive result in an in vitro genotoxicity study, in the absence of conflicting in vivo data, often requires the compound to be treated as a potential genotoxic agent.
Future Research Directions and Therapeutic Potential of 4 3 Nitrophenyl Piperidine
Development of Novel Therapeutic Agents based on the Scaffold
The 4-(3-nitrophenyl)piperidine core is an attractive scaffold for generating extensive libraries of compounds for drug discovery. The piperidine (B6355638) ring is a prevalent feature in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. mdpi.comnih.govencyclopedia.pub Its derivatives have been successfully employed as CNS modulators, antihistamines, and anticoagulants, demonstrating the broad therapeutic applicability of this heterocyclic system. arizona.edu
The true potential of the this compound scaffold lies in its capacity for diversification. The nitro group can be readily reduced to an amine, which then serves as a handle for a multitude of chemical transformations, allowing for the introduction of various functional groups. This synthetic versatility enables the creation of novel molecules with tailored properties designed to interact with specific biological targets. Furthermore, the nitrogen atom of the piperidine ring can be functionalized to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug efficacy. Researchers can systematically modify both the phenyl ring and the piperidine nitrogen to conduct extensive structure-activity relationship (SAR) studies, optimizing for potency, selectivity, and metabolic stability.
| Therapeutic Area | Biological Target(s) | Example Drug Class | Reference |
|---|---|---|---|
| Oncology | Kinases (e.g., ALK, ROS1), Androgen Receptor | Anticancer Agents | encyclopedia.pubnih.gov |
| Neuroscience | Dopamine (B1211576) Receptors, Serotonin Receptors, Acetylcholinesterase | Antipsychotics, Antidepressants, Alzheimer's Disease Therapeutics | nih.govencyclopedia.pub |
| Pain Management | Opioid Receptors | Analgesics | arizona.edunih.gov |
| Infectious Diseases | Bacterial or Viral Proteins | Antibiotics, Antivirals | nih.govijnrd.org |
| Metabolic Disorders | α-glucosidase, Pancreatic Lipase | Antidiabetic Agents | ijnrd.orgresearchgate.net |
Exploration of New Pharmacological Targets
The structural features of this compound make it an ideal candidate for developing probes to investigate novel pharmacological targets. The ability to generate large, diverse chemical libraries based on this scaffold allows for high-throughput screening against a wide array of biological targets, including enzymes, receptors, and ion channels. arizona.edu
Recent studies on various piperidine derivatives have revealed inhibitory potential against emerging therapeutic targets such as tyrosinase and pancreatic lipase, which are relevant for hyperpigmentation and obesity, respectively. researchgate.net Other research has pointed to the interaction of specific piperidine compounds with muscarinic acetylcholine (B1216132) receptors and androgen receptors, which are implicated in cancer progression. encyclopedia.pubnih.gov The this compound framework can be systematically modified to generate selective ligands for these and other novel targets. By exploring the chemical space around this scaffold, researchers may identify first-in-class molecules that modulate previously "undruggable" targets, opening new avenues for treating a range of diseases.
Application in Multitarget Drug Design Strategies
Complex multifactorial diseases, such as cancer, neurodegenerative disorders, and metabolic syndrome, often involve the dysregulation of multiple biological pathways. Multitarget drug design, which aims to create a single chemical entity that can modulate several targets simultaneously, has emerged as a promising strategy to address such diseases. mdpi.com The this compound scaffold is exceptionally well-suited for this approach.
The molecule possesses distinct regions—the piperidine ring and the nitrophenyl moiety—that can be independently functionalized to interact with different biological targets. For instance, the piperidine core might be designed to bind to a G-protein coupled receptor, while the substituted phenyl ring could be tailored to inhibit a specific enzyme. This modularity allows for the rational design of dual- or poly-pharmacological agents with a precisely defined activity profile. Piperazine and piperidine scaffolds are already integral components of many multi-target kinase inhibitors used in oncology. researchgate.net Applying this strategy to the this compound core could lead to the development of innovative treatments with improved efficacy and a reduced likelihood of drug resistance.
Advanced Synthetic Methodologies and Process Optimization
The efficient and scalable synthesis of this compound and its derivatives is paramount for its successful application in drug discovery and development. While classical methods for piperidine synthesis exist, modern organic chemistry offers a range of advanced methodologies that can streamline the manufacturing process, reduce costs, and minimize environmental impact. mdpi.comnih.gov
Recent innovations in catalysis have led to novel methods for constructing the piperidine ring, such as the N-heterocyclization of primary amines with diols catalyzed by iridium complexes and the hydrogenation of pyridine (B92270) precursors using rhodium, palladium, or cobalt catalysts. nih.govorganic-chemistry.org A particularly promising strategy combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling, which allows for the direct functionalization of the piperidine ring, reducing the need for lengthy synthetic sequences and costly precious metal catalysts. news-medical.net The application of flow chemistry can further enhance process optimization by enabling continuous production with improved safety and consistency. organic-chemistry.org Adopting these advanced methodologies will be crucial for the cost-effective production of a diverse range of this compound analogs for extensive biological evaluation.
| Methodology | Description | Advantages | Reference |
|---|---|---|---|
| Catalytic Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring using transition metal catalysts (e.g., Rh, Pd, Ru) to form the saturated piperidine ring. | High yields, potential for stereoselectivity, use of readily available starting materials. | nih.govorganic-chemistry.org |
| N-Heterocyclization of Amines with Diols | Iridium-catalyzed reaction between a primary amine and a diol to form the cyclic amine structure. | Atom-efficient, forms the ring in a single step from linear precursors. | organic-chemistry.org |
| Biocatalytic C-H Oxidation/Radical Cross-Coupling | A two-step process involving enzymatic hydroxylation at a specific C-H bond followed by nickel-catalyzed cross-coupling to form new C-C bonds. | High selectivity, avoids protecting groups, reduces reliance on precious metals like palladium. | news-medical.net |
| Intramolecular Cyclization | Various methods including radical-mediated, gold-catalyzed, or iron-catalyzed cyclization of linear amino-alkene or amino-aldehyde precursors. | Can create complex and substituted piperidines with good stereocontrol. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery and offers immense potential to accelerate the development of therapeutics based on the this compound scaffold. nih.govdlapiper.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with traditional research and development. dlapiper.com
Q & A
Basic: What are the common synthetic routes for preparing 4-(3-Nitrophenyl)piperidine?
Answer:
A typical synthesis involves functionalizing the piperidine ring with a 3-nitrophenyl group. Key steps include:
- Protection of the piperidine nitrogen using reagents like tosyl chloride (TsCl) in pyridine (Py) to prevent unwanted side reactions .
- Coupling the protected piperidine with 3-nitrobenzene derivatives via nucleophilic substitution or cross-coupling reactions under reflux conditions (e.g., CH₃CN, 22–24 hours) .
- Deprotection using acidic or basic conditions to yield the final compound.
Alternative routes may employ Knoevenagel condensation for nitroaryl group introduction, catalyzed by piperidine . Optimization of reaction time and temperature is critical for improving yields.
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key parameters include:
- Crystallographic data : Orthorhombic systems (e.g., space group Pbca with a = 12.199 Å, b = 8.201 Å, c = 33.453 Å) .
- Refinement metrics : R-factor (<0.1) and data-to-parameter ratio (>15:1) ensure accuracy .
- Conformational analysis : SCXRD reveals chair conformations of the piperidine ring and equatorial orientation of the 3-nitrophenyl group, critical for activity studies .
Advanced: How can structure-activity relationships (SAR) be analyzed for this compound derivatives targeting neurotransmitter receptors?
Answer:
Methodology :
- Binding affinity assays : Compare receptor affinities (e.g., 5-HT₂A vs. D₂) using radioligand displacement assays. Derivatives with electron-withdrawing groups (e.g., nitro) often show higher 5-HT₂A selectivity .
- Molecular docking : Use software like AutoDock to model interactions. For example, the nitro group may form hydrogen bonds with Ser159 in 5-HT₂A, while steric clashes reduce D₂ affinity .
- Data interpretation : Rank compounds by IC₅₀ values and correlate substituent effects (e.g., fluorobenzoyl vs. benzisoxazolyl groups) .
Advanced: How does conformational analysis inform the biological activity of this compound analogs?
Answer:
Key findings :
- Equatorial vs. axial orientation : SCXRD and NMR studies show that equatorial placement of the 3-nitrophenyl group stabilizes interactions with opioid receptors (e.g., μ-opioid) by aligning the nitro group with hydrophobic pockets .
- Piperidine chair conformation : A rigid chair conformation enhances antagonist activity by reducing entropy loss during binding. Methyl substituents at the 3,4-positions (trans configuration) further stabilize this geometry .
- Practical application : Synthesize constrained analogs (e.g., LY255582) and compare activity using in vitro antagonist assays .
Basic: What purification techniques are recommended for isolating this compound?
Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate nitro-containing intermediates .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data to obtain high-purity crystals for SCXRD .
- Yield optimization : Monitor reaction progress via TLC and adjust reflux times (e.g., 24–48 hours) to minimize byproducts .
Advanced: How can conflicting binding affinity data for this compound derivatives be resolved?
Answer:
Troubleshooting steps :
- Assay validation : Ensure consistent receptor preparation (e.g., membrane homogenates vs. whole cells) and ligand concentrations .
- Orthogonal techniques : Cross-validate with functional assays (e.g., cAMP inhibition for GPCRs) to confirm antagonism .
- Docking refinement : Re-analyze binding poses using higher-resolution receptor structures (e.g., cryo-EM data) to resolve steric mismatches .
Advanced: What strategies optimize the reaction yield of this compound derivatives?
Answer:
Experimental design :
- Catalyst screening : Test bases (e.g., piperidine vs. DBU) in Knoevenagel condensations to enhance nitro group coupling .
- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) improve nitrobenzene solubility and reaction homogeneity .
- Temperature control : Gradual heating (0°C → reflux) minimizes decomposition of thermally sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
